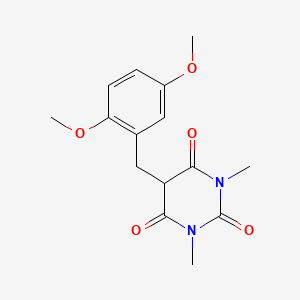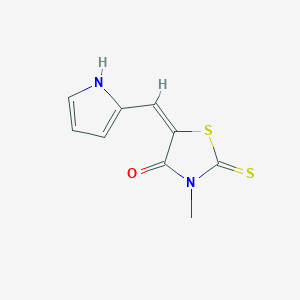![molecular formula C15H11ClF3N3O2 B5194908 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide, commonly known as CPT-11, is a potent anticancer agent that is widely used in the treatment of various types of cancer. The compound was first synthesized in the early 1990s and has since been extensively studied for its therapeutic potential.
Mecanismo De Acción
CPT-11 exerts its anticancer activity by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. The compound binds to the enzyme and prevents it from unwinding the DNA double helix, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor invasion and metastasis. The compound has also been shown to have immunomodulatory effects, including the activation of T cells and the suppression of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT-11 has several advantages for use in lab experiments, including its high potency and specificity for topoisomerase I. However, the compound is also highly toxic and can cause severe side effects, which can limit its use in certain experiments. Additionally, the synthesis of CPT-11 is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of CPT-11, including the development of new synthetic methods for the compound, the identification of new targets for the compound, and the development of new formulations and delivery methods for the compound. Additionally, there is a need for further research on the mechanism of action of CPT-11 and its effects on the immune system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CPT-11 in combination with other chemotherapeutic agents and radiation therapy.
Métodos De Síntesis
CPT-11 is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. The synthesis process involves several steps, including the reaction of camptothecin with hydrochloric acid and trifluoroacetic anhydride to form the intermediate compound 10-hydroxycamptothecin. The intermediate compound is then reacted with N-methylpyridinium iodide to form CPT-11.
Aplicaciones Científicas De Investigación
CPT-11 has been extensively studied for its therapeutic potential in the treatment of various types of cancer, including colorectal, lung, ovarian, and breast cancer. The compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells by inducing DNA damage and cell cycle arrest. CPT-11 has also been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents.
Propiedades
IUPAC Name |
N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O2/c16-12-4-3-10(6-11(12)15(17,18)19)22-14(24)13(23)21-8-9-2-1-5-20-7-9/h1-7H,8H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQLYQOLKSBFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)

![2-iodo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5194876.png)
![4-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5194881.png)
![(4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B5194891.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)

![2-cyano-3-{4-[(4-methylphenyl)thio]phenyl}-2-propenethioamide](/img/structure/B5194938.png)
![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)